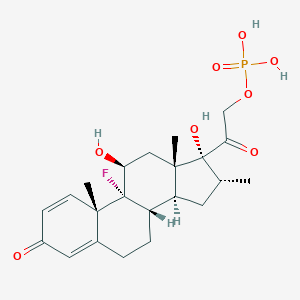
Dexamethasone phosphate
Vue d'ensemble
Description
Le phosphate de dexaméthasone est un glucocorticoïde synthétique, un type de corticostéroïde, largement utilisé pour ses puissantes propriétés anti-inflammatoires et immunosuppressives. Il est souvent utilisé dans le traitement de diverses affections inflammatoires et auto-immunes, ainsi que dans certains types de traitements anticancéreux .
Applications De Recherche Scientifique
Dexamethasone phosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various corticosteroid derivatives.
Biology: Employed in studies related to cell signaling and gene expression.
Medicine: Widely used in the treatment of inflammatory and autoimmune diseases, as well as in cancer therapy
Industry: Incorporated into drug delivery systems to enhance bone formation and tissue engineering
Mécanisme D'action
Le phosphate de dexaméthasone exerce ses effets en se liant au récepteur des glucocorticoïdes, en inhibant les signaux pro-inflammatoires et en favorisant les signaux anti-inflammatoires . Cette interaction conduit à la suppression des réponses immunitaires et de l’inflammation. Les cibles moléculaires comprennent diverses cytokines et facteurs de transcription impliqués dans la voie inflammatoire .
Composés similaires :
Cortisone : Moins puissant que le phosphate de dexaméthasone et utilisé pour les affections inflammatoires plus légères.
Triamcinolone : Un corticostéroïde topique présentant des propriétés anti-inflammatoires similaires.
Unicité : Le phosphate de dexaméthasone est unique en raison de sa puissance élevée et de sa longue durée d’action par rapport aux autres corticostéroïdes. Il est considérablement plus puissant que la prednisolone et a un éventail d’applications plus large .
Analyse Biochimique
Biochemical Properties
Dexamethasone phosphate interacts with various enzymes, proteins, and other biomolecules. It is the substrate of CYP3A, an enzyme involved in drug metabolism . The activity of CYP3A could be induced by this compound when it is persistently administered, resulting in auto-induction . This interaction influences the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it upregulates CTLA-4 mRNA and protein in CD4 and CD8 T cells and blocks CD28-mediated cell cycle entry and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone. This compound is reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can also be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits time-dependent pharmacokinetics . It also has been observed that the presence of this compound in DMPC monolayers makes them more compressible and less reflective, induces the appearance of aggregates, and suppresses the Liquid Expanded/Liquid Condensed (LE/LC) phase transition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low-dose this compound lessens injury and enhances the recovery process in animal models of TBI by reducing neuroinflammation and promoting neuroprotective mechanisms .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP3A4 and corticosteroid 11-beta-dehydrogenase isozymes . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a water-soluble inorganic ester of dexamethasone, which produces a rapid response even when injected intramuscularly .
Subcellular Localization
It is known that dexamethasone, the active form of this compound, primarily localizes to the cytoplasm where it binds to the glucocorticoid receptor . This binding triggers a cascade of events leading to the translocation of the receptor to the nucleus and the regulation of gene transcription .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du phosphate de dexaméthasone implique plusieurs étapes, à partir de l’époxyde d’acétate de dexaméthasone. Le processus comprend des réactions d’ouverture de cycle, la recristallisation, l’hydrolyse catalysée par une base, l’estérification par le chlorure de pyrophosphoryle et la formation de sel par neutralisation .
Méthodes de production industrielle : Dans les milieux industriels, le phosphate de dexaméthasone est synthétisé en dissolvant les matières premières et les substances auxiliaires dans l’eau, suivi d’une filtration aseptique pour assurer la stabilité et prévenir l’hydrolyse . L’utilisation du xylitol et de l’édétate disodique permet de contrôler l’hydrolyse et de maintenir la stabilité du composé .
Analyse Des Réactions Chimiques
Types de réactions : Le phosphate de dexaméthasone subit diverses réactions chimiques, notamment :
Oxydation : Implique l’ajout d’oxygène ou le retrait d’hydrogène.
Réduction : Implique l’ajout d’hydrogène ou le retrait d’oxygène.
Substitution : Implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent le fluoranil pour la détection colorimétrique et divers solvants pour la recristallisation .
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les dérivés de la dexaméthasone et d’autres corticostéroïdes .
4. Applications de la recherche scientifique
Le phosphate de dexaméthasone a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé dans la synthèse de divers dérivés de corticostéroïdes.
Biologie : Employé dans des études relatives à la signalisation cellulaire et à l’expression génétique.
Médecine : Largement utilisé dans le traitement des maladies inflammatoires et auto-immunes, ainsi que dans la thérapie anticancéreuse
Industrie : Incorporé dans des systèmes d’administration de médicaments pour améliorer la formation osseuse et le génie tissulaire
Comparaison Avec Des Composés Similaires
Prednisone: Another glucocorticoid used for similar indications but with different potency and side effect profiles.
Cortisone: Less potent than dexamethasone phosphate and used for milder inflammatory conditions.
Triamcinolone: A topical corticosteroid with similar anti-inflammatory properties.
Uniqueness: this compound is unique due to its high potency and long duration of action compared to other corticosteroids. It is significantly more potent than prednisolone and has a broader range of applications .
Propriétés
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODGRNSFPNSQE-CXSFZGCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047430 | |
| Record name | Dexamethasone phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312-93-6 | |
| Record name | Dexamethasone phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BP70L44PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



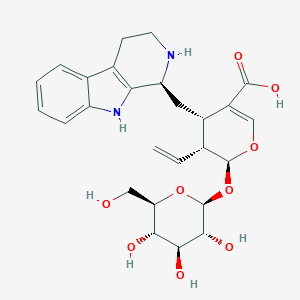
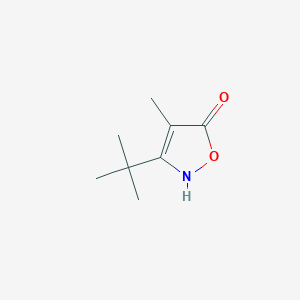
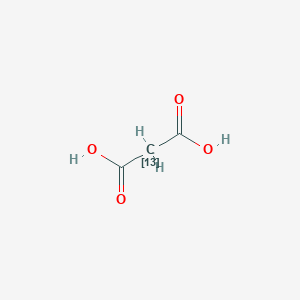
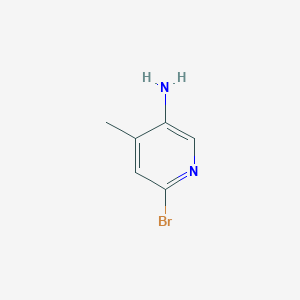

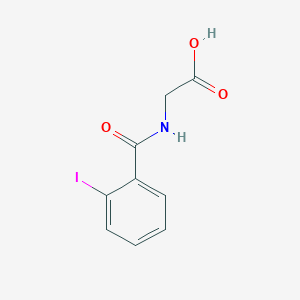
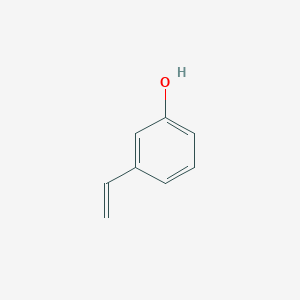
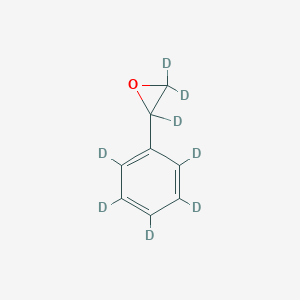
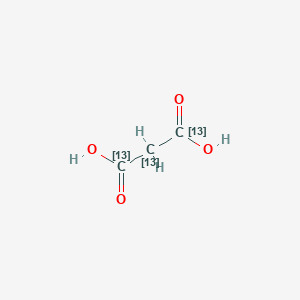

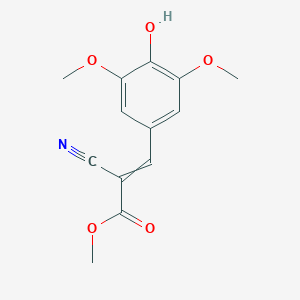
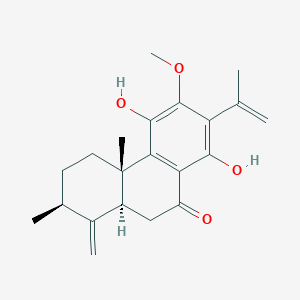
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
